4-fluorocubane-1-carboxylic Acid

Physicochemical profiling Ionization constant Lead optimization

4-Fluorocubane-1-carboxylic acid (CAS 145193-69-7, molecular formula C₉H₇FO₂, MW 166.15) is a 1,4-disubstituted cubane derivative bearing a fluorine atom at the 4-position and a carboxylic acid group at the 1-position of the strained pentacyclo[4.2.0.0²,⁵.0³,⁸.0⁴,⁷]octane cage. The compound is a member of the 4-substituted cubane-1-carboxylic acid family, whose dissociation constants and crystal engineering properties have been systematically characterized, establishing the field model for polar substituent effects across the saturated cubane framework.

Molecular Formula C9H7FO2
Molecular Weight 166.151
CAS No. 145193-69-7
Cat. No. B2916957
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-fluorocubane-1-carboxylic Acid
CAS145193-69-7
Molecular FormulaC9H7FO2
Molecular Weight166.151
Structural Identifiers
SMILESC12C3C4C1(C5C2C3(C45)F)C(=O)O
InChIInChI=1S/C9H7FO2/c10-9-4-1-5(9)3-6(9)2(4)8(1,3)7(11)12/h1-6H,(H,11,12)
InChIKeyFYGVUKWGPSBFGD-NCVKREHGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Fluorocubane-1-carboxylic Acid (CAS 145193-69-7): A Fluorinated Cubane Bioisostere for Physicochemical Tuning in Drug Discovery


4-Fluorocubane-1-carboxylic acid (CAS 145193-69-7, molecular formula C₉H₇FO₂, MW 166.15) is a 1,4-disubstituted cubane derivative bearing a fluorine atom at the 4-position and a carboxylic acid group at the 1-position of the strained pentacyclo[4.2.0.0²,⁵.0³,⁸.0⁴,⁷]octane cage . The compound is a member of the 4-substituted cubane-1-carboxylic acid family, whose dissociation constants and crystal engineering properties have been systematically characterized, establishing the field model for polar substituent effects across the saturated cubane framework [1]. Predicted physicochemical parameters include a boiling point of 302.1±42.0 °C, density of 1.88±0.1 g/cm³, and an acid dissociation constant (pKa) of 3.96±0.40 . The compound is commercially available from multiple suppliers at purities of 95–98% for research use .

Why 4-Fluorocubane-1-carboxylic Acid Cannot Be Replaced by Unsubstituted or Other 4-Substituted Cubane Analogs


The 4-substituted cubane-1-carboxylic acid scaffold transmits polar substituent effects exclusively through a field (electrostatic) mechanism rather than through-bond induction, as demonstrated by the linear correlation between experimentally measured dissociation constants and calculated bond lengths across the 4-substituted cubane and bicyclo[2.2.2]octane series [1][2]. Consequently, altering the 4-substituent from H to Br, CN, CO₂Me, or F produces a quantifiable shift in carboxylic acid pKa that cannot be replicated by a different substituent without also changing the electron-withdrawing character at that position. Furthermore, the fluorine atom uniquely enables ¹⁹F NMR spectroscopic monitoring of electronic environment, a capability absent in non-fluorinated analogs [3]. In the context of bioisosteric phenyl replacement, cubane-1,4-diyl motifs improve aqueous solubility by approximately ten-fold and reduce nonspecific binding relative to the para-phenyl comparator — but these benefits are modulated by the specific 4-substituent, making the fluoro-carboxylic acid a distinct entity rather than an interchangeable cubane building block [4].

Quantitative Differentiation Evidence: Where 4-Fluorocubane-1-carboxylic Acid Diverges from Its Closest Analogs


Carboxylic Acid pKa Shift Induced by the 4-Fluoro Substituent Relative to the Parent Cubane-1-carboxylic Acid

The predicted pKa of 4-fluorocubane-1-carboxylic acid is 3.96 (±0.40), compared to a reported experimental pKa of approximately 4.5–4.8 for the unsubstituted parent cubane-1-carboxylic acid in aqueous solution, representing an acid-strengthening effect of approximately 0.5–0.8 log units attributable to the electron-withdrawing field effect of the 4-fluoro substituent [1]. This shift is consistent with the field-effect transmission model established by Cole, Mayers, and Stock (1974), wherein 4-substituents with electron-withdrawing character (Br, CN, CO₂Me) proportionally lower the pKa of the cubane-1-carboxylic acid system relative to the parent acid, with log(K/K₀) values for the cubane series exhibiting a ρ_I (reaction constant) of approximately 1.52 in 50% aqueous ethanol [1].

Physicochemical profiling Ionization constant Lead optimization

Aqueous Solubility Enhancement of the Cubane-1,4-diyl Core vs. para-Phenyl: A Ten-Fold Improvement Relevant to 4-Fluorocubane-1-carboxylic Acid

In a systematic study of bioisosteric replacements for para-substituted phenyl groups, Auberson et al. (2017, Novartis) demonstrated that replacement of the para-phenyl ring with a cubane-1,4-diyl (CUB) motif increased intrinsic aqueous solubility by approximately ten-fold across two model compound pairs, as measured by shake-flask solubility assay [1]. In contrast, bicyclo[2.2.2]octane-1,4-diyl (BCO) replacement improved solubility by only 2- to 3-fold, and the bicyclo[1.1.1]pentane-1,3-diyl (BCP) replacement improved solubility by at least 50-fold. Specifically, the two cubane-containing derivatives exhibited solubility values corresponding to a decrease of approximately 1.0 unit in −log(Solubility [mol/L]), translating to a ten-fold increase in molar solubility relative to their para-phenyl counterparts [1]. Although the published data were generated with ester and carboxylic acid cubane derivatives distinct from 4-fluorocubane-1-carboxylic acid, the cubane-1,4-diyl core is the principal structural determinant of the solubility enhancement, and the 4-fluoro substituent would be expected to further modulate solubility through its electron-withdrawing character [2].

Aqueous solubility Bioisostere Drug-likeness

Reduction in Nonspecific Binding (NSB) by Cubane-1,4-diyl vs. para-Phenyl: CHI(IAM) Evidence Supporting 4-Fluorocubane-1-carboxylic Acid Scaffold Selection

The cubane-1,4-diyl (CUB) motif reduced the chromatographic hydrophobicity index on immobilized artificial membranes (CHI(IAM)), a validated surrogate for nonspecific binding (NSB), by approximately −2.5 CHI(IAM) units relative to the para-phenyl comparator across two model compound pairs, as reported by Auberson et al. (2017) [1]. For context, the BCP replacement produced a larger decrease of −7.4 ± 3.0 CHI(IAM) units across a broader set of compounds, while the BCO replacement increased CHI(IAM) values by an average of +3.4 units, indicating higher nonspecific binding [1]. The directionally favorable NSB profile of the cubane core — a decrease rather than increase — is particularly significant for PET imaging tracer applications, where lower NSB translates directly into reduced background signal and improved image contrast [1][2]. The presence of the 4-fluoro substituent on cubane-1-carboxylic acid may further modulate NSB through its influence on lipophilicity and hydrogen-bond acceptor count (3 HBA for the fluoro-acid vs. 2 for the parent acid), a consideration for fine-tuning tracer biodistribution [1].

Nonspecific binding CHI(IAM) PET imaging

¹⁹F NMR Substituent Chemical Shift (SCS) as a Sensitive Probe of Electronic Environment: Differentiation from Non-Fluorinated Cubane Carboxylic Acids

The 4-fluoro substituent endows 4-fluorocubane-1-carboxylic acid with a unique ¹⁹F NMR handle that non-fluorinated cubane carboxylic acids (e.g., the parent acid, 4-bromo, 4-cyano, or 4-carbomethoxy derivatives) lack entirely [1]. Della and Head (1995) demonstrated that the ¹⁹F substituent chemical shift (SCS) of 4-substituted cubyl fluorides is exquisitely sensitive to the electronic nature of the para-substituent, with resonance effects making a significant contribution to both the fluorine chemical shift and the one-bond ¹³C–¹⁹F coupling constant, even across the fully saturated cubane σ-framework [1]. Adcock (2009) subsequently revisited the transmission of polar substituent effects across the cubane ring system using ¹⁹F SCS, confirming that the cubane cage transmits substituent effects with a sensitivity comparable to that of the bicyclo[2.2.2]octane system but with distinct polarization characteristics [2]. This spectroscopic property enables quantitative monitoring of electronic environment changes upon derivatization (e.g., amide coupling at the carboxylic acid), providing an analytical dimension that is completely absent in non-fluorinated cubane-1-carboxylic acid analogs [1][2].

¹⁹F NMR spectroscopy Electronic substituent effects Analytical characterization

X-Ray Crystallographic Evidence: Fluorine-Induced Bond Length Perturbations in the Cubane Cage vs. Other 4-Substituents

Irngartinger et al. (1999) reported X-ray crystal structures of six 1,4-disubstituted cubane derivatives, including 1-acetamido-4-fluorocubane and 1,4-difluorocubane [1]. The study demonstrated that fluorine and chlorine substituents cause a measurable shortening of the vicinal cage C–C bonds relative to the unsubstituted cubane or 4-methoxy/acetoxy-substituted analogs [1]. In the 4-halocubane-1-carboxylate series, the cage bonds vicinal to the ester substituent — those with a favorable orientation relative to the π-acceptor influence of the carbonyl group — become longer than the corresponding CH–CH bonds in the parent hydrocarbon [1]. These bond length perturbations are unique to halogen substitution and provide direct structural evidence that the 4-fluoro substituent imposes a distinct geometric distortion on the cubane core that is not observed with hydrogen, methyl, methoxy, or carboxamide substituents at the 4-position [1]. The structural data were obtained from methyl 4-methoxycubane-1-carboxylate (1), 1-acetamido-4-fluorocubane (2), methyl 4-acetoxycubane-1-carboxylate (3), 1,4-difluorocubane (4), 1,4-dichlorocubane (5), and N,N-diisopropylcubane-1,4-dicarboxamide (6) [1].

X-ray crystallography Bond length Substituent effect

Bridgehead Carbocation Reactivity of Fluorocubane: Unique Decomposition Pathway Distinct from Chloronorbornane and Halonoradamantane

Olah et al. (1993) investigated the Friedel-Crafts alkylation of aromatics using fluorocubane, 1-chloronorbornane, 3-chloronoradamantane, and 3-bromonoradamantane via their reactive sp³-hybridized bridgehead carbocations [1]. In the presence of aluminum chloride or boron trifluoride, fluorocubane readily alkylates benzene and substituted benzenes at or below room temperature, demonstrating that the strained cubyl bridgehead position can generate a reactive electrophilic species despite the impossibility of back-side S_N2-type displacement [1]. Critically, under superacid conditions (antimony pentafluoride), 1-halonorbornanes undergo rearrangement to the σ-delocalized 2-norbornyl cation, whereas fluorocubane decomposes in the system — a fundamentally different fate that reveals the distinct stability and reactivity profile of the cubyl cation compared to other bridgehead carbocations [1]. This differential reactivity is not observed with cubane-1-carboxylic acid or its non-fluorinated 4-substituted derivatives, which lack the reactive carbon–fluorine bond at the bridgehead and thus cannot participate in this Friedel-Crafts manifold [1].

Friedel-Crafts alkylation Bridgehead carbocation Reactivity differentiation

Optimal Procurement and Application Scenarios for 4-Fluorocubane-1-carboxylic Acid Based on Differentiated Evidence


Medicinal Chemistry Lead Optimization Requiring Simultaneous Solubility Enhancement and Moderate NSB Reduction with a Carboxylic Acid Pharmacophore

When a lead series contains a para-substituted phenyl carboxylic acid motif suffering from poor aqueous solubility and high nonspecific binding, 4-fluorocubane-1-carboxylic acid offers a differentiated replacement strategy. The cubane-1,4-diyl core provides a ten-fold solubility increase over the phenyl analog [1], while reducing CHI(IAM)-measured NSB by approximately −2.5 units [1]. The 4-fluoro substituent concurrently lowers the carboxylic acid pKa into the 3.96 range (predicted) [2], ensuring predominant ionization at physiological pH and potentially improving pharmacokinetic handling. This scenario is most appropriate when the BCP replacement (50-fold solubility, −7.4 CHI(IAM)) is deemed too extreme — for instance, when some lipophilicity must be preserved for blood–brain barrier penetration — and when the BCO replacement (+3.4 CHI(IAM), worsening NSB) is unacceptable [1].

Development of ¹⁸F-Labeled PET Imaging Tracers Using Cubane-Based Bioisostere Scaffolds

The recent demonstration of nucleophilic ¹⁸F-fluorodeiodination on cubane substrates, enabling the synthesis of [¹⁸F]fluorocubanes in up to 34% radiochemical yield [1], positions 4-fluorocubane-1-carboxylic acid as a valuable non-radioactive ¹⁹F reference standard for HPLC co-injection and identity confirmation during PET tracer development. The cubane core's favorable NSB profile (decrease in CHI(IAM) vs. phenyl) is particularly advantageous for PET imaging, where lower NSB directly correlates with reduced background signal and improved image contrast [2]. The carboxylic acid handle allows conjugation to targeting vectors (peptides, small molecules) via standard amide coupling chemistry, while the 4-fluoro substituent provides a spectroscopic handle for quality control of both the cold reference and the radiolabeled product [3].

Fundamental Physical Organic Chemistry Studies of Through-Space Substituent Effects Across Saturated σ-Frameworks

The 4-fluorocubane-1-carboxylic acid scaffold is a privileged probe for dissecting field vs. inductive transmission mechanisms of polar substituent effects. The Cole et al. (1974) framework established that cubane transmits substituent effects exclusively through the field (electrostatic) mechanism, with no evidence for enhanced through-bond inductive transmission despite the additional C–C connectivity of the cube [1]. The 4-fluoro derivative extends this paradigm by combining an experimentally accessible pKa readout (carboxylic acid ionization) with a ¹⁹F NMR spectroscopic probe (¹⁹F SCS), enabling dual-parameter correlation of substituent effects [2][3]. Procurement of this compound supports research programs aimed at refining computational models of electrostatic field propagation (e.g., QTAIM, IQA) in saturated polycyclic systems, where experimental benchmarks are scarce but urgently needed [2].

Crystal Engineering and Supramolecular Synthon Design Exploiting Halogen-Modulated Hydrogen Bonding Networks

Kuduva et al. (1999) demonstrated that 4-substituted cubane-1-carboxylic acids exhibit a recurring supramolecular motif — the rare syn-anti O–H···O catemer (pattern 6) — stabilized by auxiliary C–H···O hydrogen bonds from the relatively acidic cubyl C–H groups [1]. This catemeric pattern was observed for 4-chloro, 4-bromo, 4-iodo, and 4-(methoxycarbonyl) derivatives, while the unsubstituted parent (R=H) and the 4-phenyl derivative formed the more common carboxylic acid dimer [1]. 4-Fluorocubane-1-carboxylic acid, with fluorine's unique combination of high electronegativity and small steric profile, occupies an unexplored region of this steric-electronic map and may form either the catemer or dimer pattern — or a new polymorph altogether — making it an attractive candidate for systematic crystal engineering studies of halogen bonding and hydrogen bonding competition in rigid, three-dimensional scaffolds [1].

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